molecular formula C26H27N3O2 B3229372 N-(2-ethyl-6-methylphenyl)-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide CAS No. 1286703-37-4

N-(2-ethyl-6-methylphenyl)-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide

Cat. No.: B3229372
CAS No.: 1286703-37-4
M. Wt: 413.5
InChI Key: QFMFBKLIMVEWER-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide is a complex organic compound that belongs to the class of pyrrolopyridines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-c]pyridine core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-c]pyridine core.

    Substitution Reactions: The core structure is then subjected to various substitution reactions to introduce the ethyl, methyl, and phenyl groups. These reactions often require the use of reagents such as alkyl halides and aryl halides in the presence of catalysts like palladium or copper.

    Acylation: The final step involves the acylation of the substituted pyrrolo[2,3-c]pyridine with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-methylphenyl)-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of palladium or copper catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: Research focuses on its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: It is used as a probe to study biological pathways and mechanisms.

    Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-ethylphenyl)-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide
  • **N-(2-methylphenyl)-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide
  • **N-(2-ethyl-6-methylphenyl)-2-{1-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide

Uniqueness

N-(2-ethyl-6-methylphenyl)-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide is unique due to its specific substitution pattern and the presence of both ethyl and methyl groups on the phenyl ring. This unique structure contributes to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-[1-[(3-methylphenyl)methyl]-7-oxopyrrolo[2,3-c]pyridin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O2/c1-4-21-10-6-8-19(3)24(21)27-23(30)17-29-14-12-22-11-13-28(25(22)26(29)31)16-20-9-5-7-18(2)15-20/h5-15H,4,16-17H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMFBKLIMVEWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C=CC3=C(C2=O)N(C=C3)CC4=CC=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-ethyl-6-methylphenyl)-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-ethyl-6-methylphenyl)-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide
Reactant of Route 3
Reactant of Route 3
N-(2-ethyl-6-methylphenyl)-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide
Reactant of Route 4
Reactant of Route 4
N-(2-ethyl-6-methylphenyl)-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide
Reactant of Route 5
Reactant of Route 5
N-(2-ethyl-6-methylphenyl)-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide
Reactant of Route 6
Reactant of Route 6
N-(2-ethyl-6-methylphenyl)-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide

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